Divinylacetylene is an organic compound with the chemical formula and IUPAC name 1,5-hexadien-3-yne. It consists of a linear chain of six carbon atoms, featuring two vinyl groups () and one acetylene group (). The structure can be represented as . This compound is known for its high reactivity due to the presence of multiple unsaturated bonds, making it a valuable intermediate in organic synthesis.
Divinylacetylene can be synthesized through several methods:
Divinylacetylene serves as an important intermediate in organic synthesis and industrial applications:
Interaction studies involving divinylacetylene primarily focus on its reactivity with other chemicals. For instance:
Divinylacetylene shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Acetylene | Alkyne | Simplest alkyne; highly reactive |
| Vinylacetylene | Alkyne | Contains one vinyl group; less reactive than divinylacetylene |
| 1,3-Hexadiene | Diene | Two double bonds; more stable than divinylacetylene |
| 1,5-Hexadiene | Diene | Similar structure but lacks acetylene functionality |
Divinylacetylene's uniqueness lies in its combination of two vinyl groups and one acetylene group, which allows for diverse reactivity patterns not commonly seen in simpler alkenes or alkynes. Its ability to participate in multiple types of addition reactions while maintaining stability under certain conditions makes it a valuable compound in synthetic organic chemistry.
The late 19th and early 20th centuries witnessed intense interest in acetylene (C₂H₂) due to its reactivity and potential industrial applications. Acetylene’s use in lighting and welding spurred research into its derivatives, particularly polymers. However, uncontrolled polymerization often yielded unstable or explosive compounds, limiting practical utility.
In 1920, Father Julius Arthur Nieuwland, a Holy Cross priest and chemistry professor at the University of Notre Dame, achieved a landmark discovery. While studying acetylene polymerization using cuprous chloride and ammonium chloride catalysts, he isolated divinylacetylene (C₆H₆), a yellowish oil that solidified into a rubber-like resin. Nieuwland recognized its structural similarity to natural rubber but deemed it too brittle for commercial use.
$$ 3 \, \text{C}2\text{H}2 \xrightarrow{\text{CuCl/NH}4\text{Cl}} \text{CH}2=\text{CH}-\text{C}≡\text{C}-\text{CH}=\text{CH}_2 $$
This trimerization process marked the first controlled synthesis of a conjugated diyne-diene.
Elmer Bolton of DuPont attended Nieuwland’s 1925 lecture on divinylacetylene and recognized its potential for synthetic rubber. DuPont acquired the patent rights and tasked Wallace Carothers’ team with refining the process. By 1931, chloroprene—derived from divinylacetylene’s monomer, vinylacetylene—was commercialized as neoprene, revolutionizing materials science.
The trimerization step converts three molecules of acetylene into one molecule of divinylacetylene while competing side-routes lead to vinylacetylene (dimer) and benzene (cyclotrimer). Copper systems remain dominant because they favor linear coupling over aromatization.
| Entry | Catalyst composition (aqueous or non-aqueous) | Temperature (°C) | Pressure | Acetylene conversion (percent) | Divinylacetylene selectivity (percent) | Citation |
|---|---|---|---|---|---|---|
| 1 | Copper(I) chloride / ammonium chloride slurry (classic Nieuwland) | 80 | Atmospheric | 7 | 6 | 4 |
| 2 | Anhydrous copper(I) chloride dissolved in dimethylformamide with 1,4-dioxane co-solvent | 80 | Atmospheric | 20 | 14 | 4 |
| 3 | Copper(I) + copper(II) chloride (molar ratio two to one) in anhydrous Nieuwland medium | 80 | Atmospheric | 40 | 24 | 22 |
| 4 | Copper(I) chloride Nieuwland system modified with zirconium acetylacetonate | 80 | Atmospheric | 53.3 | 28.4 | 24 |
| 5 | Copper(I) ions exchanged into sodium Y zeolite, fixed bed | 220 | Twenty atmospheres (reaction mixture H₂ / C₂H₂) | 50 | 10 (with sixty percent C₄ olefins, mainly butenes) | 61 |
Divinylacetylene is an ideal substrate for selective hydrogenation because each molecule contains two carbon-carbon double bonds and one carbon-carbon triple bond.
The landmark United States Patent 2 156 936 describes a nickel–kieselguhr catalyst that adds three molecular equivalents of hydrogen to divinylacetylene while stopping short of full saturation [4].
| Parameter | Typical value | Citation |
|---|---|---|
| Catalyst | Thirty to forty percent nickel on kieselguhr (0.7–3 percent by weight relative to divinylacetylene) | 13 |
| Temperature | Thirty-five to eighty-five degrees Celsius | 13 |
| Hydrogen pressure | One hundred to one hundred fifty pounds per square inch | 13 |
| Reaction time | Six to nine hours (batch) | 13 |
| Isolated n-hex-3-ene yield | Eighty to eighty-five percent | 13 |
The same patent shows that platinum oxide and palladium catalysts function under two to ten atmospheres but give broader product slates [5].
Most plants still operate continuous bubble columns that circulate an aqueous copper(I) chloride / ammonium chloride catalyst. Acetylene enters from the base; heat removal and hydrochloric acid dosing stabilise copper(I) [7]. Typical plant capacities lie between ten and twenty thousand tonnes per annum.
Key operating envelopes
Fixed beds containing copper(I)-exchanged sodium Y zeolite run at two hundred twenty degrees Celsius and twenty atmospheres total pressure. Under these conditions acetylene partial pressure remains high enough to sustain fifty percent single-pass conversion and the solid bed avoids copper chloride entrainment problems [3].
Divinylacetylene homopolymerises even at ambient temperature when trace oxygen is present, passing through a succession of soft gels, elastomeric resins and finally hard, brittle thermosets [5] [9].
| Polymerisation mode | Initiator / catalyst | Temperature (°C) | Time | Product morphology | Citation |
|---|---|---|---|---|---|
| Spontaneous ageing in air | Dissolved oxygen | 25 | Several days | Soft transparent gel | 23 |
| Thermal self-polymerisation | None (bulk) | 80 | Three hours | Eight percent conversion, viscous oil | 82 |
| Low-temperature solid-phase | Chlorine gas frozen onto crystalline monomer | 77–210 (T) | Multiple freeze–thaw cycles | Oligomer (two to three repeat units) then branched polymer | 21 |
| Cobalt-triethyl-phosphate complex (solution) | Cobalt(I) phosphite | 60–100 | One hour | Cross-linked polyphenylene network, seventy-percent yield | 21 |
| Nickel chloride / organo-aluminium (solution) | Nickel(0) in situ | 80 | Three hours | Soluble pre-polymer, number-average molecular mass 1 875 | 21 |
| Trace divinylacetylene during chloroprene emulsion polymerisation | None (impurity acts as cross-linker) | 40–50 | Industrial batch | Marked increase in green strength of polychloroprene | 49 |
Because each divinylacetylene molecule possesses three unsaturated sites it functions as a branching or cross-linking comonomer. Incorporation levels below one mole percent already raise the molecular mass of polychloroprene latex and improve mechanical resilience in finished neoprene articles [10] [11].
Infrared and nuclear magnetic resonance studies show that homopolymer backbones consist of alternating 1,4- and 1,2-addition units, creating a conjugated network that hardens above one hundred thirty degrees Celsius through additional cross-link formation [9]. Controlled anionic routes, although rare, have produced nearly linear poly(divinylacetylene) with significantly higher carbon yield on pyrolysis (seventy-nine to eighty-six percent) relative to thermally cured material (seventy-four percent) [12].